6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
The compound "6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" is a derivative of the dihydropyrimidinone family, which is known for its diverse pharmacological activities. The core structure of this compound is a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one, which is modified by the presence of a phenoxymethyl group. This modification can potentially affect the compound's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related dihydropyrimidinone derivatives often involves multistep reactions, including condensation and cyclization processes. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves aza-Wittig reactions followed by reactions with amines, phenols, or alcohols . Similarly, diastereoselective syntheses of 2-thioxotetrahydropyrimidin-4(1H)-ones are achieved through condensation of aryl isothiocyanates with amino acid derivatives . These methods highlight the versatility of synthetic approaches that can be adapted for the synthesis of "6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one."
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives is characterized by the presence of a pyrimidinone ring, which can be further substituted at various positions to generate a wide array of derivatives. The stereochemistry of these compounds is influenced by the substituents at the exocyclic and endocyclic positions, as demonstrated in the synthesis of stereochemically diverse thioxotetrahydropyrimidinones . The presence of a phenoxymethyl group in "6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" would likely impact the compound's three-dimensional conformation and, consequently, its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Dihydropyrimidinone derivatives can undergo various chemical reactions, including alkylation, acylation, and amidoalkylation, leading to a range of products with different substituents . The reactivity of these compounds is influenced by the nature of the substituents and reaction conditions. For example, the alkylation of 6-methyl-2-thioxo-2,3-dihydro-1H-pyrimidine-4-one can lead to a mixture of products depending on the solvent and base used . The amidoalkylation of a similar compound resulted in a mixture of mono-, di-, and trisubstituted products, indicating low regioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyrimidinone derivatives are closely related to their molecular structure. The introduction of different substituents can significantly alter properties such as solubility, melting point, and reactivity. For instance, the introduction of a mercapto group can lead to compounds with antiaggregating, antiinflammatory, and antiarrhythmic activities . Similarly, the introduction of a phenoxymethyl group in "6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one" would be expected to influence its pharmacological profile and physicochemical characteristics.
properties
IUPAC Name |
6-(phenoxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-6-8(12-11(16)13-10)7-15-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLSTPJCIVNYST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=O)NC(=S)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388223 | |
Record name | AC1MHDRT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenoxymethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | |
CAS RN |
189057-67-8 | |
Record name | AC1MHDRT | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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